![molecular formula C9H20N2O2 B1453529 ethyl N-(1-amino-4-methylpentan-2-yl)carbamate CAS No. 1087792-22-0](/img/structure/B1453529.png)
ethyl N-(1-amino-4-methylpentan-2-yl)carbamate
Overview
Description
Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate, also known as EAMPC, is an organic compound that is used in several scientific and industrial applications. It is a white to off-white crystalline solid with a melting point of 61-62°C and a boiling point of 180-181°C. It is a versatile compound that can be used in a variety of synthetic reactions, as well as in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
Pharmaceutical Research and Development
Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate: is utilized in pharmaceutical research as a high-quality reference standard . Its role is crucial in ensuring the accuracy and reliability of pharmaceutical testing, where it serves as a benchmark to validate the performance of analytical methods and to ensure the identity, purity, and potency of drug products.
Synthesis of Antibacterial Agents
This compound is an important intermediate in the synthesis of advanced antibacterial agents such as ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .
Chemical Synthesis Methodology
The compound is involved in complex chemical synthesis processes, including amination, reduction, esterification, and condensation steps. It’s used to obtain other compounds with significant yields, showcasing its versatility in organic synthesis .
Biological Activity Studies
Indole derivatives, which share a similar structural motif with ethyl N-(1-amino-4-methylpentan-2-yl)carbamate , are known for their wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making the compound a valuable asset in the development of new therapeutic agents .
properties
IUPAC Name |
ethyl N-(1-amino-4-methylpentan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)11-8(6-10)5-7(2)3/h7-8H,4-6,10H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHYDRZOKDMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(1-amino-4-methylpentan-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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